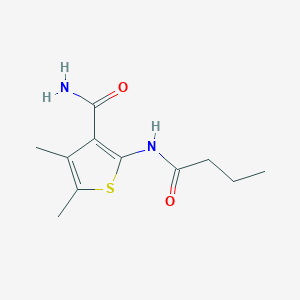![molecular formula C15H15BrN2O3S B325451 N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B325451.png)
N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide involves several steps. The synthetic route typically starts with the bromination of 4-methylaniline, followed by sulfonylation with a suitable sulfonyl chloride. The final step involves the acylation of the sulfonylated intermediate with acetic anhydride under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: Research involving this compound focuses on its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide can be compared with other similar compounds, such as:
N-{4-[(4-bromo-2-methylanilino)sulfonyl]phenyl}acetamide: This compound has a similar structure but with a different bromine substitution pattern.
N-{4-[(3-chloro-4-methylanilino)sulfonyl]phenyl}acetamide: This compound has a chlorine atom instead of a bromine atom.
N-{4-[(3-bromo-4-ethylanilino)sulfonyl]phenyl}acetamide: This compound has an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H15BrN2O3S |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-3-4-13(9-15(10)16)18-22(20,21)14-7-5-12(6-8-14)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) |
InChI Key |
CHMMDUCEROTSSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B325369.png)
![1-[(4-Chloro-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B325370.png)
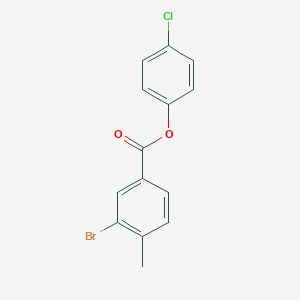
![N-[2-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B325374.png)
![N-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B325375.png)
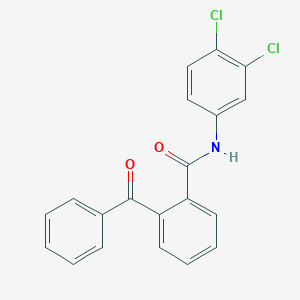
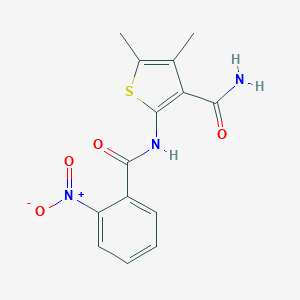
![N-methyl-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B325381.png)

![N-[4-(acetylsulfamoyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B325384.png)
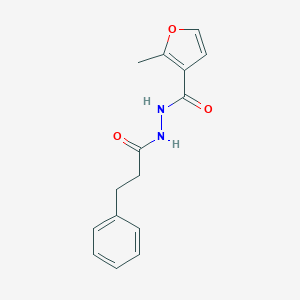
![methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B325387.png)
